molecular formula C16H17N B1217898 1-Benzyl-1,2,3,4-tetrahydroisoquinoline CAS No. 19716-56-4

1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1217898
CAS RN: 19716-56-4
M. Wt: 223.31 g/mol
InChI Key: YRYCIFUZSUMAAY-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a benzyltetrahydroisoquinoline . It is a conjugate base of a 1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium . It has a molecular weight of 223.31 g/mol .


Synthesis Analysis

A general procedure for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines was developed, based on organocatalytic, regio- and enantioselective Pictet-Spengler reactions (86-92% ee) of N-(o-nitrophenylsulfenyl)-2-arylethylamines with arylacetaldehydes . Another method for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines involves a combined Strecker/Bruylants reaction .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is C16H17N . The InChI code is 1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2 . The canonical SMILES is C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3 .


Chemical Reactions Analysis

1-Benzyl-1,2,3,4-tetrahydroisoquinoline has been used in various chemical reactions. For instance, it has been used in organocatalytic, regio- and enantioselective Pictet-Spengler reactions . It has also been used in combined Strecker/Bruylants reactions .


Physical And Chemical Properties Analysis

1-Benzyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 223.31 g/mol . It is a benzyltetrahydroisoquinoline and a conjugate base of a 1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium .

Scientific Research Applications

Safety And Hazards

Elevated endogenous levels of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline may pose a serious risk in Parkinson’s disease patients undergoing L-DOPA therapy . It is known to induce dopaminergic cell death through apoptosis .

properties

IUPAC Name

1-benzyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYCIFUZSUMAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864898
Record name 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Benzyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

19716-56-4
Record name 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19716-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1-(phenylmethyl)isoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019716564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19716-56-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-TETRAHYDRO-1-(PHENYLMETHYL)ISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S06GK4KN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-Benzyl-1,2,3,4-tetrahydroisoquinoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004087
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
466
Citations
Y Kotake, Y Tasaki, Y Makino, S Ohta… - Journal of …, 1995 - Wiley Online Library
1‐Benzyl‐1,2,3,4‐tetrahydroisoquinoline (1BnTIQ) was detected as a novel endogenous amine in mouse brain and parkinsonian CSF by using the gas chromatography‐selected ion‐…
Number of citations: 196 onlinelibrary.wiley.com
R Kohta, Y Kotake, T Hosoya… - Journal of …, 2010 - Wiley Online Library
J. Neurochem. (2010) 114, 1291–1301. Abstract Substances that mimic the actions of causative gene products of familial Parkinson’s disease (PD) are candidate as causative agents of …
Number of citations: 27 onlinelibrary.wiley.com
A Ruiz-Olalla, MA Wurdemann… - The Journal of …, 2015 - ACS Publications
A general procedure for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines was developed, based on organocatalytic, regio- and enantioselective Pictet–Spengler reactions (86–…
Number of citations: 55 pubs.acs.org
Y Kotake, S Ohta, I Kanazawa, M Sakurai - Neuroscience, 2003 - Elsevier
Organotypic slice co-culture of the ventromedial portion of the mesencephalon and striatum was used to evaluate the neurotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, an …
Number of citations: 39 www.sciencedirect.com
K Abe, K Taguchi, T Wasai, J Ren, I Utsunomiya… - Brain research, 2001 - Elsevier
We administered 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ; 80 mg/kg, ip), an endogenous neurotoxin known to cause bradykinesia, the Parkinson’s disease-like symptom, in …
Number of citations: 50 www.sciencedirect.com
S Shavali, M Ebadi - Neurotoxicology, 2003 - Elsevier
Endogenous MPTP-like neurotoxins such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) have been suspected in the etiology of Parkinson’s disease (PD). 1BnTIQ was found in a …
Number of citations: 35 www.sciencedirect.com
Y Kotake, M Yoshida, M Ogawa, Y Tasaki, M Hirobe… - Neuroscience …, 1996 - Elsevier
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1BnTIQ·HCl) (22 mg/kg per day) was subcutaneously injected into a monkey, Macaca fascicularis for 66 days to investigate its …
Number of citations: 83 www.sciencedirect.com
A Wąsik, M Kajta, T Lenda… - Neurotoxicity Research, 2014 - Springer
Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) was shown to be neurotoxic to the dopaminergic neurons, and thus it was proposed to be an endogenous risk factor leading to Parkinson…
Number of citations: 19 link.springer.com
A Wąsik, I Romańska, L Antkiewicz-Michaluk - Neurotoxicity research, 2009 - Springer
Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, is known to cause a parkinsonism-like syndrome in rodents and primates. In this study we evaluated the …
Number of citations: 29 link.springer.com
Y Song, Y Feng, MH LeBlanc, N Castagloni Jr… - Neuroscience letters, 2006 - Elsevier
Previous work has established that 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) causes a parkinsonian syndrome in rats. The present study reports the blood–brain barrier (BBB) …
Number of citations: 16 www.sciencedirect.com

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